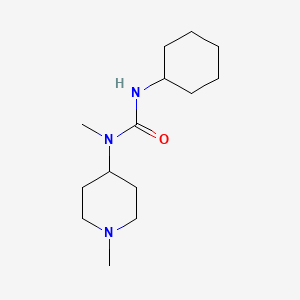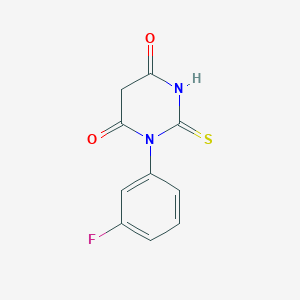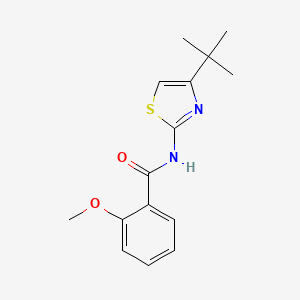![molecular formula C16H14BrNO2 B5791504 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5791504.png)
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a yellow crystalline powder that is commonly used in the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The exact mechanism of action of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one may exert its antitumor and antimicrobial effects by inhibiting the activity of specific enzymes and proteins involved in cell growth and replication.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and analgesic properties. Furthermore, 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to possess significant hepatoprotective activity, making it a potential candidate for the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is a highly versatile compound that offers several advantages for lab experiments. It is relatively easy to synthesize and is readily available in large quantities. Furthermore, 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one exhibits a wide range of biochemical and physiological effects, making it a potential candidate for the development of various drugs and therapeutic agents. However, the use of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in lab experiments is not without limitations. The compound is highly reactive and can be toxic in high concentrations.
Direcciones Futuras
There are several potential future directions for the study of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one. One possible direction is the development of novel anticancer and antibacterial agents based on the structure of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one. Another possible direction is the investigation of the potential therapeutic effects of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in the treatment of liver diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is a highly versatile compound that offers several potential applications in various fields. Its diverse range of biochemical and physiological effects makes it a potential candidate for the development of various drugs and therapeutic agents. However, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one and to determine its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one involves a multistep process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-bromobenzaldehyde with acetone in the presence of sodium hydroxide to form 1-(4-bromophenyl)-2-propanone. The second step involves the reaction of 1-(4-bromophenyl)-2-propanone with 4-methoxyaniline in the presence of acetic acid to form 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been reported that 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one exhibits significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Furthermore, 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of antibacterial agents.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-11,18H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFAZKGXYYNXAP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)

![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)


![N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5791465.png)
![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)

![methyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5791485.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile](/img/structure/B5791500.png)
![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5791510.png)

![4-[(2-ethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5791530.png)